5-Methyl-2,3-dihydrothiophene

Physicochemical Properties Distillation Purification

5-Methyl-2,3-dihydrothiophene (CAS 4610-02-0) is a C5-methylated cyclic vinyl sulfide belonging to the dihydrothiophene class of organosulfur heterocycles. Characterized by a partially saturated thiophene ring bearing a single double bond and a methyl substituent at the 5-position, this compound exists as a colorless liquid at ambient temperature with a molecular formula of C₅H₈S and a molecular weight of 100.18 g/mol.

Molecular Formula C5H8S
Molecular Weight 100.18 g/mol
CAS No. 4610-02-0
Cat. No. B3061093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydrothiophene
CAS4610-02-0
Molecular FormulaC5H8S
Molecular Weight100.18 g/mol
Structural Identifiers
SMILESCC1=CCCS1
InChIInChI=1S/C5H8S/c1-5-3-2-4-6-5/h3H,2,4H2,1H3
InChIKeyKBUVXRDFMQNIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-dihydrothiophene CAS 4610-02-0: Core Identity and Procurement-Relevant Profile


5-Methyl-2,3-dihydrothiophene (CAS 4610-02-0) is a C5-methylated cyclic vinyl sulfide belonging to the dihydrothiophene class of organosulfur heterocycles [1]. Characterized by a partially saturated thiophene ring bearing a single double bond and a methyl substituent at the 5-position, this compound exists as a colorless liquid at ambient temperature with a molecular formula of C₅H₈S and a molecular weight of 100.18 g/mol [2]. Its structural features confer distinct physicochemical properties—including an elevated boiling point of 150.7±10.0 °C at 760 mmHg and a reduced vapor pressure of 4.8±0.3 mmHg at 25 °C—that directly impact its handling, purification, and application suitability relative to unsubstituted dihydrothiophene analogs .

5-Methyl-2,3-dihydrothiophene: Why In-Class Substitution Compromises Reproducibility and Yield


Dihydrothiophenes are not interchangeable building blocks. The specific placement and presence of a methyl group in 5-methyl-2,3-dihydrothiophene profoundly alters its electronic environment, steric profile, and thermodynamic properties relative to unsubstituted 2,3-dihydrothiophene or the isomeric 2,5-dihydrothiophene series [1]. These modifications directly translate into quantifiable differences in boiling point, vapor pressure, and lipophilicity that impact downstream synthetic workflows—from distillation purity to reaction medium partitioning . Furthermore, alkyl substitution at the 5-position influences the regioselectivity of cycloadditions and oxidation pathways, as documented in studies of dialkyl-substituted 2,3-dihydrothiophenes [2]. Substituting a generic, unsubstituted dihydrothiophene for the 5-methyl derivative introduces uncontrolled variables that can undermine reaction reproducibility, alter product distribution, and necessitate re-optimization of established protocols.

5-Methyl-2,3-dihydrothiophene: Head-to-Head Quantitative Differentiation Evidence


Elevated Boiling Point Differentiates 5-Methyl-2,3-dihydrothiophene from Unsubstituted 2,3-Dihydrothiophene

5-Methyl-2,3-dihydrothiophene exhibits a boiling point of 150.7±10.0 °C at 760 mmHg, which is 15.1 °C higher than that of unsubstituted 2,3-dihydrothiophene (135.6±10.0 °C) . This increase, attributed to the additional methyl group, directly influences separation and purification processes where boiling point differences are critical.

Physicochemical Properties Distillation Purification

Reduced Vapor Pressure of 5-Methyl-2,3-dihydrothiophene Minimizes Volatile Losses

At 25 °C, 5-methyl-2,3-dihydrothiophene has a vapor pressure of 4.8±0.3 mmHg, which is approximately half that of unsubstituted 2,3-dihydrothiophene (9.5±0.2 mmHg) . This lower volatility reduces evaporative losses during handling, storage, and open-vessel reactions.

Volatility Storage Stability Process Safety

Increased Lipophilicity (LogP) Enhances Organic Phase Partitioning

5-Methyl-2,3-dihydrothiophene has a predicted ACD/LogP of 2.06, which is 0.59 units higher than that of unsubstituted 2,3-dihydrothiophene (ACD/LogP = 1.47) . This increased lipophilicity improves partitioning into organic solvents, facilitating liquid-liquid extractions and affecting compound distribution in biphasic reaction systems.

Lipophilicity Extraction Efficiency Bioavailability

Distinct Gas Chromatographic Retention Enables Reliable Analytical Quantification

On a non-polar DB-1 capillary column, 5-methyl-2,3-dihydrothiophene exhibits a Van Den Dool and Kratz retention index (RI) of 823, clearly differentiating it from unsubstituted dihydrothiophenes and other sulfur-containing volatiles in complex mixtures [1]. This specific retention behavior allows for unambiguous identification and quantification in GC-MS analyses of flavor, fragrance, and environmental samples.

Analytical Chemistry GC-MS Quality Control

5-Methyl-2,3-dihydrothiophene: Evidence-Backed Application Scenarios for Informed Procurement


Synthesis of 1,2-Dioxetane Derivatives via Singlet Oxygen Photooxygenation

The methyl group at the 5-position of the 2,3-dihydrothiophene ring is a critical structural feature that enables high-yield formation of stable 1,2-dioxetanes upon reaction with singlet oxygen. Studies on 4,5-dialkyl-2,3-dihydrothiophenes, including 4,5-dimethyl- and 4-isopropyl-5-methyl- derivatives, demonstrate that alkyl substitution at these positions leads to >90% yield of isolable dioxetanes, with minimal competing ene reaction or sulfoxide formation [1]. 5-Methyl-2,3-dihydrothiophene provides the foundational methyl substitution pattern required for this productive photooxygenation pathway, making it a strategic starting material for chemists developing sulfur-substituted dioxetanes as chemiluminescent probes or reactive oxygen species donors.

Flavor and Aroma Research: Meat Flavor Model Systems

2,3-Dihydro-5-methylthiophene has been identified and quantified in various meat model systems, where it contributes to roasted, meaty aroma profiles [2]. Its specific volatility (vapor pressure of 4.8 mmHg at 25 °C) and lipophilicity (LogP 2.06) dictate its release kinetics and partitioning behavior in complex food matrices . Researchers investigating sulfur-containing flavor compounds require the precise 5-methyl-2,3-dihydrothiophene isomer to replicate authentic meat aroma models and to develop analytical standards for GC-MS quantification using its characteristic retention index of 823 on non-polar columns [3].

Building Block for Heterocyclic Library Synthesis

The cyclic vinyl sulfide core of 5-methyl-2,3-dihydrothiophene serves as a versatile intermediate for constructing diverse heterocyclic scaffolds, including thiophenes, thionucleoside analogs, and penicillin mimics [4]. The methyl substituent at the 5-position introduces steric and electronic effects that influence the regioselectivity of subsequent cycloadditions and electrophilic additions. When compared to unsubstituted 2,3-dihydrothiophene, the 5-methyl derivative exhibits a higher boiling point (150.7 °C vs. 135.6 °C) and lower vapor pressure (4.8 mmHg vs. 9.5 mmHg), which facilitate its use in reactions requiring elevated temperatures or prolonged heating without significant evaporative loss . This combination of reactivity and physical robustness makes it a preferred scaffold for medicinal chemistry and agrochemical discovery programs.

Analytical Reference Standard for Sulfur Volatile Analysis

Given its well-defined gas chromatographic retention index (RI 823 on DB-1) and its occurrence in natural and processed food systems, 5-methyl-2,3-dihydrothiophene is a valuable reference compound for developing and validating GC-MS methods aimed at sulfur-containing volatile organic compounds (VOCs) [3]. Its distinct physicochemical properties—specifically the elevated boiling point relative to unsubstituted analogs—ensure clear chromatographic separation from other low-molecular-weight thiols and thioethers. Procurement of high-purity 5-methyl-2,3-dihydrothiophene is essential for laboratories engaged in food quality control, environmental monitoring of reduced sulfur species, or metabolomics studies of sulfur metabolism.

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